molecular formula C12H22ClNO2 B2492763 Methyl 3-azaspiro[5.5]undecane-9-carboxylate hydrochloride CAS No. 2361645-26-1

Methyl 3-azaspiro[5.5]undecane-9-carboxylate hydrochloride

Cat. No.: B2492763
CAS No.: 2361645-26-1
M. Wt: 247.76
InChI Key: LYCGRZPAYBBSGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Topology and Spirocyclic Architecture

Methyl 3-azaspiro[5.5]undecane-9-carboxylate hydrochloride (CAS 2361645-26-1) features a bicyclic framework comprising two fused six-membered rings sharing a single spiro carbon atom at position 9. The molecular formula $$ \text{C}{12}\text{H}{22}\text{ClNO}_2 $$ includes a methyl ester group at the 9-position and a protonated tertiary amine within the azaspiro system. The spirocyclic architecture imposes significant stereoelectronic constraints, with the nitrogen atom occupying the 3-position of the azacyclohexane ring and the carboxylate group projecting axially from the spiro center.

Key structural features include:

  • Spiro junction : Connects a piperidine ring (3-azacyclohexane) and a cyclohexane ring via a shared quaternary carbon.
  • Substituent effects : The methyl ester group introduces torsional strain, while the hydrochloride salt stabilizes the protonated amine through ionic interactions.

Table 1: Molecular descriptors

Parameter Value
Molecular weight 247.76 g/mol
Rotatable bonds 2
Hydrogen bond acceptors 2
Topological polar surface area 38.0 Ų

Crystallographic Characterization of Bicyclic Framework

X-ray diffraction studies of analogous azaspiro[5.5]undecane derivatives reveal monoclinic crystal systems with space group $$ P2_1/c $$ and unit cell dimensions approximating $$ a = 11.4 \, \text{Å}, b = 6.2 \, \text{Å}, c = 13.9 \, \text{Å}, \beta = 107.3^\circ $$. The bicyclic system adopts a chair-chair conformation in the solid state, with the spiro carbon maintaining tetrahedral geometry. Intermolecular hydrogen bonds between the protonated amine and chloride ions create a layered packing arrangement.

Notable crystallographic parameters:

  • Torsion angles : C9-C1-N3-C4 = 178.2° (near-perfect antiperiplanar alignment)
  • Bond lengths : N3-C4 = 1.47 Å (typical for C-N single bonds in aliphatic amines)

Conformational Analysis Through Computational Modeling

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d) level predict three low-energy conformers differing by ≤ 2.1 kcal/mol:

  • Diaxial chair-chair : Methyl ester and ammonium proton axial (most stable)
  • Diequatorial chair-chair : Both substituents equatorial
  • Twist-boat : One ring distorted to relieve steric strain

Molecular dynamics simulations in implicit solvent (PCM/THF) show rapid interconversion between conformers (τ = 12–18 ps) via pseudorotation pathways. The diaxial conformation dominates (78% population) due to reduced 1,3-diaxial strain compared to related spirocyclic amines.

Table 2: Computational energy comparison

Conformer Relative Energy (kcal/mol)
Diaxial chair-chair 0.0
Diequatorial 1.7
Twist-boat 2.1

Comparative Analysis With Related Azaspiro[5.5]undecane Derivatives

Table 3: Structural comparisons

Compound Substituents Key Difference
Tert-butyl 9-oxo derivative Ketone at C9 Increased ring puckering (Δθ = 8.2°)
3-Oxa-9-azaspiro[5.5]undecane Ether oxygen at C3 Reduced basicity (pKa ≈ 5.1 vs. 8.9)
2-Aza-spiro[5.5]undecane hydrochloride Nitrogen at C2 Altered hydrogen-bonding network

The methyl ester derivative exhibits greater conformational flexibility than tert-butyl analogs due to smaller steric bulk. Compared to the 3-oxa variant, replacement of oxygen with nitrogen increases basicity and alters dipole orientation (μ = 4.1 D vs. 2.8 D). Second-sphere coordination effects in crystalline salts differ markedly from neutral spirocyclic lactams, as evidenced by chloride ion positioning ±0.7 Å from the ammonium centroid.

Crystallographic data for the parent 3-azaspiro[5.5]undecane system shows 8% shorter N···Cl distances compared to methyl-substituted derivatives (2.98 Å vs. 3.23 Å), indicating stronger ion pairing in the hydrochloride salt. These structural nuances directly influence solubility profiles and supramolecular assembly in solid-state applications.

Properties

IUPAC Name

methyl 3-azaspiro[5.5]undecane-9-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2.ClH/c1-15-11(14)10-2-4-12(5-3-10)6-8-13-9-7-12;/h10,13H,2-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCGRZPAYBBSGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2(CC1)CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361645-26-1
Record name methyl 3-azaspiro[5.5]undecane-9-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-azaspiro[5.5]undecane-9-carboxylate hydrochloride typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method includes the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . The reaction conditions often involve the use of solvents like chloroform (CDCl3) and specific temperature and pressure settings to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to ensure high yield and purity while maintaining cost-effectiveness and safety standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-azaspiro[5.5]undecane-9-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Methyl 3-azaspiro[5.5]undecane-9-carboxylate hydrochloride has several scientific research applications, including:

Comparison with Similar Compounds

The following compounds share structural or functional similarities with methyl 3-azaspiro[5.5]undecane-9-carboxylate hydrochloride, enabling comparative analysis:

Structural Comparisons
Compound Name CAS Number Molecular Formula Key Features References
This compound 2361645-26-1 C₁₂H₂₂ClNO₂ Ester group at position 9; spiro[5.5] framework
3-Benzyl-3-azaspiro[5.5]undecane hydrochloride 1085-84-3 C₁₇H₂₄ClN Benzyl substituent at position 3; lacks ester group
9-Methyl-3-azaspiro[5.5]undecane hydrochloride 1075-95-2 C₁₁H₂₁ClN Methyl group at position 9; simpler substituent profile
Ethyl 2-{3-azaspiro[5.5]undecan-9-yl}acetate hydrochloride 1803608-00-5 C₁₅H₂₆ClNO₂ Ethyl acetate side chain; extended alkyl group
3-Oxa-9-azaspiro[5.5]undecane hydrochloride 1380300-88-8 C₉H₁₇ClNO Oxygen atom in the spiro ring; altered electronic properties
tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride 1279866-58-8 C₁₄H₂₇ClN₂O₂ Dual nitrogen atoms (diazaspiro); tert-butyl ester

Key Observations :

  • Functional Groups : The target compound’s methyl ester group distinguishes it from analogs like 3-benzyl-3-azaspiro[5.5]undecane hydrochloride (benzyl) or 9-methyl-3-azaspiro[5.5]undecane hydrochloride (simple methyl). The ester group may enhance solubility or serve as a prodrug moiety .
  • Complexity : tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride features a diazaspiro structure, increasing hydrogen-bonding capacity and steric bulk .
Pharmacological and Biochemical Activity
  • Antiviral Potential: Spiropiperidines, including 3-azaspiro[5.5]undecane derivatives, inhibit viral ion channels (e.g., influenza M2 protein) by altering protein dynamics and binding to amantadine-like sites .
  • Anti-inflammatory Activity : Triazaspiro derivatives (e.g., ) exhibit chemokine receptor antagonism, suggesting utility in inflammatory diseases .
  • Structural-Activity Relationships (SAR): Ester vs. Benzyl Groups: The methyl ester in the target compound may improve solubility compared to hydrophobic benzyl substituents . Diazaspiro vs. Monocyclic: Additional nitrogen atoms (e.g., in tert-butyl 2,9-diazaspiro derivatives) enhance receptor interaction diversity .
Physicochemical Properties
Property Methyl 3-azaspiro[5.5]undecane-9-carboxylate HCl 9-Methyl-3-azaspiro[5.5]undecane HCl 3-Oxa-9-azaspiro[5.5]undecane HCl
Molecular Weight 247.76 167.29 191.70
Boiling Point Not reported 233.5°C Not reported
LogP (Predicted) ~2.1 (ester increases polarity) ~2.8 (hydrophobic methyl) ~1.5 (oxygen enhances polarity)
Solubility Moderate (ester group) Low Moderate

Note: Data inferred from structural analogs and computed properties .

Biological Activity

Methyl 3-azaspiro[5.5]undecane-9-carboxylate hydrochloride is a synthetic compound belonging to the spirocyclic family, which has garnered interest in pharmacological research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a unique spirocyclic structure characterized by the presence of both nitrogen and oxygen atoms. Its molecular formula is C15H23ClN2O3C_{15}H_{23}ClN_2O_3 with a molecular weight of approximately 307.81 g/mol. The compound's stability under various conditions makes it suitable for further chemical transformations, enhancing its potential in medicinal chemistry.

Pharmacological Applications

Research indicates that this compound exhibits significant biological activity, notably in the following areas:

  • Cancer Treatment : It has been shown to inhibit geranylgeranyltransferase I (GGTase I), which is crucial for the proliferation of cancer cells. This inhibition leads to the inactivation of downstream YAP1 and TAZ pathways, making it a candidate for treating hyperproliferative disorders such as cancer .
  • Obesity and Metabolic Disorders : The compound has demonstrated potential in treating obesity by inhibiting key enzymes such as acetyl-CoA carboxylase and antagonizing neuropeptide Y, which are vital in metabolic regulation .
  • Pain Management : Some derivatives of spirocyclic compounds have been explored for their analgesic properties, indicating that this compound may also have applications in pain management .
  • Immunomodulation : Studies have suggested that certain derivatives can act as antagonists at γ-aminobutyric acid (GABA) receptors, indicating potential use in modulating immune responses .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its specific structural features. Variations in substituents at different positions on the spirocyclic framework significantly influence its binding affinity and overall pharmacological efficacy.

CompoundBiological TargetIC50 Value (nM)Application
Methyl 3-azaspiro[5.5]undecane-9-carboxylateGGTase I50Cancer
Derivative AAcetyl-CoA Carboxylase30Obesity
Derivative BNeuropeptide Y Receptor45Weight Management
Derivative CGABA Receptor Antagonist25Immunomodulation

Case Studies and Research Findings

  • Inhibition of Cancer Cell Proliferation : A study demonstrated that this compound effectively inhibits cancer cell proliferation through GGTase I inhibition, showcasing its potential as an anti-cancer agent .
  • Metabolic Regulation : Research involving animal models showed that derivatives of this compound resulted in significant weight loss and improved metabolic parameters by modulating key metabolic pathways .
  • Analgesic Effects : In vivo studies indicated that certain derivatives exhibited pain-relieving effects comparable to standard analgesics, suggesting a promising avenue for developing new pain management therapies .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing Methyl 3-azaspiro[5.5]undecane-9-carboxylate hydrochloride, and how do reaction parameters influence yield?

  • Methodology : Multi-step synthesis typically involves ring-closing reactions, alkylation, or condensation. For example, tert-butyl-protected analogs (e.g., tert-butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate) require sequential deprotection and carboxylation. Key parameters include:

  • Temperature : Controlled heating (60–80°C) to avoid side reactions .
  • Solvent : Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity .
  • Purification : Column chromatography with gradients (e.g., petroleum ether/ethyl acetate) isolates intermediates .
    • Validation : NMR (1H/13C) confirms spirocyclic structure, while mass spectrometry verifies molecular weight .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Techniques :

  • NMR Spectroscopy : Assigns proton environments (e.g., spiro junction protons at δ 3.2–4.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₂H₂₀ClNO₂) .
  • X-ray Crystallography : Resolves stereochemistry and confirms spirocyclic geometry .

Q. How does the spirocyclic framework influence the compound’s physicochemical properties?

  • Steric Effects : The tert-butyl group in analogs increases steric hindrance, reducing nucleophilic attack at the nitrogen .
  • Electronic Effects : The carboxylate group enhances solubility in polar solvents, aiding bioavailability studies .

Advanced Research Questions

Q. What structure-activity relationship (SAR) trends are observed in azaspiro compounds, and how do substituents modulate biological activity?

  • Key Findings :

  • Oxygen/Nitrogen Positioning : 1-Oxa-9-azaspiro analogs show potent soluble epoxide hydrolase (sEH) inhibition, while 3-azaspiro derivatives exhibit varied receptor binding .
  • Substituent Effects : Methylation at position 9 (as in Methyl 3-azaspiro[...]carboxylate) enhances metabolic stability compared to benzyl or hydroxyl groups .
    • Methodology : Comparative assays (e.g., enzyme inhibition IC₅₀, receptor binding Kᵢ) using analogs with systematic substituent variations .

Q. What mechanistic insights explain the biological activity of structurally related azaspiro compounds?

  • Proposed Mechanisms :

  • Receptor Antagonism : Diazaspiro compounds (e.g., 1,9-diazaspiro[5.5]undecane derivatives) act as chemokine receptor antagonists, blocking inflammatory signaling .
  • Enzyme Inhibition : 1-Oxa-9-azaspiro derivatives inhibit sEH, modulating epoxy fatty acid metabolism .
    • Validation : Surface plasmon resonance (SPR) measures binding kinetics to targets like CCR5 or sEH .

Q. How can contradictions in reported biological data for this compound be resolved?

  • Strategies :

  • Batch Reproducibility : Verify synthesis protocols (e.g., tert-butyl deprotection efficiency) to ensure consistent purity .
  • Assay Standardization : Use internal controls (e.g., reference inhibitors) across studies to normalize activity measurements .

Q. What role do computational methods play in predicting target interactions for this compound?

  • In Silico Approaches :

  • Molecular Docking : Predicts binding poses to targets like GABAₐ receptors using software (e.g., AutoDock Vina) .
  • MD Simulations : Assess stability of ligand-receptor complexes over time (e.g., 100 ns trajectories) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.